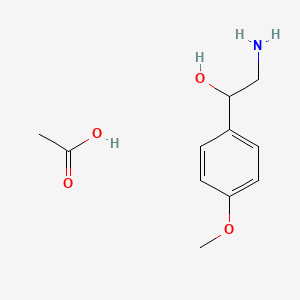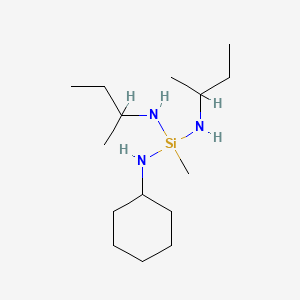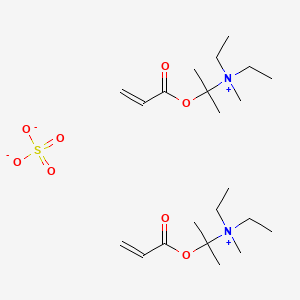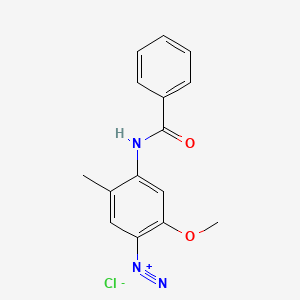
4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride is a diazonium salt that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring substituted with benzoylamino, methoxy, and methyl groups. The diazonium group is known for its reactivity, making this compound a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride typically involves the diazotization of 4-(benzoylamino)-2-methoxy-5-methylaniline. The process begins with the nitration of 2-methoxy-5-methylaniline, followed by reduction to form the corresponding amine. This amine is then acylated with benzoyl chloride to yield 4-(benzoylamino)-2-methoxy-5-methylaniline. Finally, diazotization is carried out using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide.
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or sodium carbonate.
Reduction Reactions: Sodium sulfite or stannous chloride are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or cyanated benzene derivatives.
Coupling Reactions: Azo compounds with vibrant colors, useful in dye manufacturing.
Reduction Reactions: Corresponding aniline derivatives.
科学的研究の応用
4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of azo dyes and pigments for textiles and printing.
作用機序
The mechanism of action of 4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride primarily involves its diazonium group. The diazonium group is highly reactive and can undergo electrophilic substitution reactions with nucleophiles. This reactivity is harnessed in various synthetic applications, where the diazonium group acts as a leaving group, facilitating the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
- 4-(Benzoylamino)-2,5-dimethoxybenzenediazonium chloride
- 4-(Benzoylamino)-2-methoxybenzenediazonium chloride
- 4-(Benzoylamino)-2-methylbenzenediazonium chloride
Uniqueness
4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride is unique due to the specific combination of substituents on the benzene ring, which imparts distinct reactivity and properties. The presence of both methoxy and methyl groups, along with the benzoylamino substituent, influences the compound’s stability and reactivity, making it suitable for specialized applications in organic synthesis and industrial processes.
特性
CAS番号 |
97-40-5 |
|---|---|
分子式 |
C15H14ClN3O2 |
分子量 |
303.74 g/mol |
IUPAC名 |
4-benzamido-2-methoxy-5-methylbenzenediazonium;chloride |
InChI |
InChI=1S/C15H13N3O2.ClH/c1-10-8-13(18-16)14(20-2)9-12(10)17-15(19)11-6-4-3-5-7-11;/h3-9H,1-2H3;1H |
InChIキー |
ITVGNDNRQIXCLH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-] |
関連するCAS |
27761-27-9 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


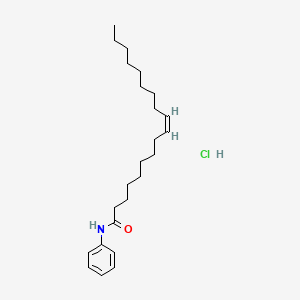

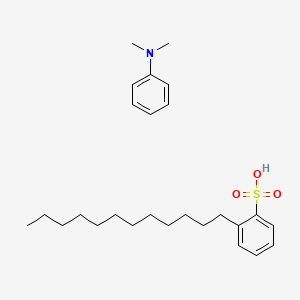
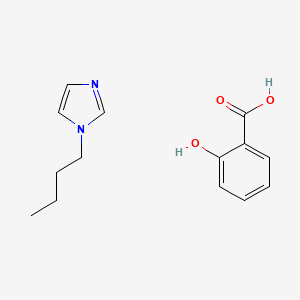

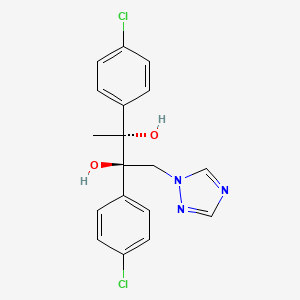


![3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12672733.png)
